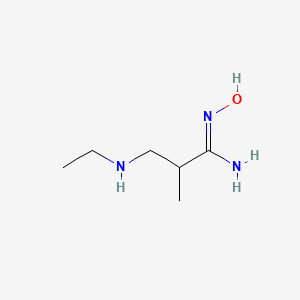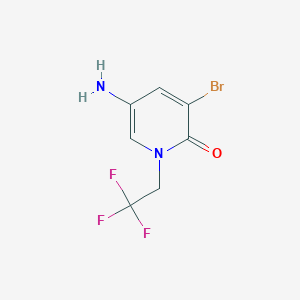
(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both a thiophene and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 5-methoxythiophene-2-carbaldehyde with 1H-pyrazol-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: (5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of (5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Methoxythiophen-2-yl)(1H-pyrazol-1-yl)methanol
- (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
- (5-Fluorothiophen-2-yl)(1H-pyrazol-4-yl)methanol
Uniqueness
(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both methoxy and pyrazolyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H10N2O2S |
|---|---|
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
(5-methoxythiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N2O2S/c1-13-8-3-2-7(14-8)9(12)6-4-10-11-5-6/h2-5,9,12H,1H3,(H,10,11) |
InChI-Schlüssel |
AWLXFQUZHNJHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(S1)C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)




![6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B13078877.png)
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)



![tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13078890.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
